N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c15-12-9-11(5-6-13(12)16)22(20,21)17-10-14(19)18-7-3-1-2-4-8-18/h5-6,9,17H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPQUIRPZARAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H23ClFNO3S
- CAS Number : 502550-07-4
The presence of both a sulfonamide group and a fluorinated aromatic ring suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that sulfonamide compounds often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Ion Channel Blockade : Similar compounds have been shown to modulate sodium channels, which could be relevant for pain management.
Antinociceptive Effects
Case studies have indicated that compounds with similar structures can exhibit antinociceptive effects. For instance, a study demonstrated that certain sulfonamides effectively reduced pain responses in animal models through modulation of pain pathways involving opioid receptors and inflammatory mediators.
Research Findings
A summary of relevant research findings includes:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antinociceptive effects of sulfonamide derivatives, showing significant pain relief in rodent models. |
| Study 2 | Assessed the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results. |
| Study 3 | Explored the interaction of similar compounds with sodium ion channels, indicating potential use in treating neuropathic pain. |
Case Studies
- Antimicrobial Efficacy : A study focused on a related sulfonamide compound demonstrated effective inhibition against Staphylococcus aureus, suggesting that this compound may share similar properties.
- Pain Management : In a controlled trial examining various sulfonamides' effects on chronic pain models, researchers noted a significant reduction in pain scores among subjects treated with compounds structurally akin to this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonamide Derivatives
N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (CAS 667877-37-4)
- Structure : Features a methanesulfonamide group attached to a 4-fluorophenyl ring and a 2-oxoethyl-piperazinyl linker with a 3-chlorophenyl substituent.
- Key Differences :
- Core : Methanesulfonamide vs. benzenesulfonamide in the target compound.
- Heterocycle : 6-membered piperazine ring vs. 7-membered azepane.
- Substituent Position : Chloro group on the piperazine-linked phenyl vs. directly on the benzenesulfonamide core.
- Biological Relevance : Piperazine-containing sulfonamides are often explored for CNS-targeting applications due to improved blood-brain barrier permeability .
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Methanesulfonamide attached to a 4-(2-chloroacetyl)phenyl group.
- Key Differences :
- Functional Group : Chloroacetyl moiety introduces electrophilic reactivity, unlike the stable chloro-fluoro substitution in the target compound.
- Backbone : Lacks the heterocyclic azepane or piperazine component.
- Applications : Chloroacetyl groups are common in prodrug designs and covalent enzyme inhibitors .
Quinolone-Based Analogs
Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., from Foroumadi et al., 2005–2006) share similarities in the 2-oxoethyl linker and heterocyclic amine (piperazine) but differ in core structure:
- Core: Quinolone antibiotics (e.g., ciprofloxacin analogs) vs. benzenesulfonamide.
- Substituents : Bromothiophen or methylthio groups instead of chloro-fluoro substitution.
- Activity: These quinolones exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target sulfonamide may lack direct antimicrobial efficacy but could target different pathways .
Comparative Data Table
Research Findings and Implications
- Ring Size Impact : The 7-membered azepane in the target compound may confer greater conformational flexibility than piperazine analogs, which could improve selectivity for certain protein pockets .
- Biological Activity Gaps: Unlike quinolone derivatives , the target compound’s sulfonamide backbone lacks intrinsic antibacterial activity but may excel in eukaryotic enzyme modulation.
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling the azepane-containing moiety to the sulfonamide backbone. Key steps include:
- Acylation : Reacting 1-azepane with chloroacetyl chloride to form the 2-(1-azepanyl)-2-oxoethyl intermediate.
- Sulfonamide Formation : Condensing the intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
Critical parameters: Moisture-sensitive reagents require anhydrous conditions, and reaction temperatures should not exceed 40°C to avoid decomposition .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons for chloro/fluoro groups, azepane ring protons).
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for related sulfonamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClFNOS).
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Antiproliferative Assays : Use MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
- Anti-HIV Screening : Test against HIV-1(IIIB) and HIV-2(ROD) strains in MT-4 cells, monitoring viral replication via p24 antigen ELISA .
- Cytotoxicity Controls : Include non-tumorigenic cell lines (e.g., HEK-293) to assess selectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- The azepane ring (e.g., 4-methyl substitution to enhance lipophilicity) .
- The sulfonamide aryl group (e.g., replacing chloro/fluoro with bromo or methoxy groups).
- Biological Profiling : Compare IC values across assays (e.g., anti-HIV vs. cytotoxicity) to identify pharmacophores.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like HIV protease or tubulin .
Q. How should researchers address contradictions in biological data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MT-4 vs. PBMCs for HIV) and incubation times.
- Purity Validation : Re-test compounds with ≥95% purity (HPLC) to exclude impurity-driven effects.
- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects if cytotoxicity diverges between studies .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with cellular targets.
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., tubulin) after compound treatment.
- CRISPR Knockout Models : Validate target dependency by deleting candidate genes (e.g., HIV integrase) and assessing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
